3-(2-Methyl-1H-imidazol-1-yl)-2-pyridinamine
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Overview
Description
3-(2-Methyl-1H-imidazol-1-yl)-2-pyridinamine is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-imidazol-1-yl)-2-pyridinamine typically involves the reaction of 2-chloropyridine with 2-methylimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate or sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the electrophilic carbon of the chloropyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1H-imidazol-1-yl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, and other electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-(2-Methyl-1H-imidazol-1-yl)-2-pyridinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-imidazol-1-yl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyridine ring.
2-Aminopyridine: A pyridine derivative with an amino group, similar to the pyridine moiety in 3-(2-Methyl-1H-imidazol-1-yl)-2-pyridinamine.
3-(2-Methyl-1H-imidazol-1-yl)phenylmethanol: A compound with a similar imidazole structure but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both imidazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to simpler imidazole or pyridine derivatives.
Properties
CAS No. |
1407153-47-2 |
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Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(2-methylimidazol-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-7-11-5-6-13(7)8-3-2-4-12-9(8)10/h2-6H,1H3,(H2,10,12) |
InChI Key |
XHZYBFFMSJJPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(N=CC=C2)N |
Origin of Product |
United States |
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